5-(2-Bromoacetyl)-1,3-phenylene diacetate
Description
Properties
IUPAC Name |
[3-acetyloxy-5-(2-bromoacetyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO5/c1-7(14)17-10-3-9(12(16)6-13)4-11(5-10)18-8(2)15/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTZIQJXSCEEMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)C(=O)CBr)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190228 | |
| Record name | 5-(2-Bromoacetyl)-1,3-phenylene diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36763-39-0 | |
| Record name | 1-[3,5-Bis(acetyloxy)phenyl]-2-bromoethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36763-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Bromoacetyl)-1,3-phenylene diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036763390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-Bromoacetyl)-1,3-phenylene diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-bromoacetyl)-1,3-phenylene diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 5-(2-Bromoacetyl)-1,3-phenylene diacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WL393L9E6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Bromoacetylation of 3,5-Dihydroxyacetophenone
The foundational route begins with 3,5-dihydroxyacetophenone, which undergoes bromination at the acetyl group. Copper(II) bromide () in chloroform under reflux facilitates this transformation. The reaction mechanism proceeds via radical intermediates, where acts as both an oxidizing agent and bromine source.
Reaction Conditions
-
Reagents : 3,5-dihydroxyacetophenone, , chloroform
-
Temperature : Reflux (~60°C)
-
Time : 180–300 minutes
Post-bromination, the product (2-bromo-1-(3,5-dihydroxyphenyl)ethanone) is isolated via filtration and solvent evaporation.
Esterification of Hydroxyl Groups
The dihydroxy intermediate is acetylated using acetic anhydride in the presence of sulfuric acid. This step protects the hydroxyl groups, forming the diacetate moiety.
Reaction Conditions
-
Reagents : 2-bromo-1-(3,5-dihydroxyphenyl)ethanone, acetic anhydride,
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Temperature : 25–40°C
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Time : 4–6 hours
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Yield : 85–90%
Ultrasound-Assisted Synthesis
Enhanced Bromination Efficiency
Ultrasound irradiation (20 kHz, 65% power) significantly accelerates bromination. A pulsed mode (5 s on/5 s off) reduces reaction time to 20 minutes while maintaining yields of 70–75%. The acoustic cavitation effect enhances mass transfer and reagent interaction.
Comparative Data
| Parameter | Conventional Method | Ultrasound Method |
|---|---|---|
| Reaction Time | 180–300 min | 20 min |
| Yield | 65–72% | 70–75% |
| Energy Consumption | High | Moderate |
Industrial-Scale Production
Scalable Bromination
Industrial reactors employ continuous-flow systems with in chloroform/ethyl acetate (1:2). Automated temperature control ensures consistent reflux conditions, achieving batch sizes of 50–100 kg.
Purification Techniques
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Large-Scale Chromatography : Silica gel columns separate impurities, yielding >98% purity.
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Distillation : Short-path distillation under reduced pressure ( mmHg) isolates the product at 62–64°C.
Comparative Analysis of Synthesis Methods
| Method | Advantages | Limitations |
|---|---|---|
| Conventional | High reproducibility | Long reaction time |
| Ultrasound-Assisted | Rapid, energy-efficient | Requires specialized equipment |
| Industrial | Scalable, cost-effective | High initial capital |
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromoacetyl)-1,3-phenylene diacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with nucleophiles such as amines or thiols to form new compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of amides or thioethers.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Hydrolysis: Formation of phenol and acetic acid.
Scientific Research Applications
Organic Synthesis
5-(2-Bromoacetyl)-1,3-phenylene diacetate serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, making it valuable for creating complex molecules.
Case Study: Synthesis of Novel Compounds
A study demonstrated the use of this compound in synthesizing novel derivatives that exhibited enhanced biological activity. The compound's bromoacetyl group facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Analytical Chemistry
The compound is utilized in high-performance liquid chromatography (HPLC) for separation and analysis. Specifically, it can be analyzed using a reverse-phase HPLC method on Newcrom R1 columns.
HPLC Methodology
- Mobile Phase : Acetonitrile (MeCN), water, and phosphoric acid (or formic acid for MS applications).
- Column Type : Newcrom R1 (reverse-phase).
- Application : Suitable for isolation of impurities and pharmacokinetic studies.
| Parameter | Value |
|---|---|
| Column Type | Newcrom R1 |
| Mobile Phase | MeCN, water, phosphoric acid |
| Particle Size | 3 µm (for UPLC applications) |
Pharmacological Studies
Research indicates potential pharmacological applications due to the compound's structural properties. It has been explored for its ability to act as a precursor in drug synthesis.
Example: Drug Development
Investigations into its derivatives have shown promise in developing anti-inflammatory agents. The bromoacetyl moiety is crucial for enhancing the activity of these compounds against specific biological targets.
Summary of Applications
The applications of this compound can be summarized as follows:
| Application Area | Description |
|---|---|
| Organic Synthesis | Building block for synthesizing complex organic molecules |
| Analytical Chemistry | Used in HPLC for separation and analysis |
| Pharmacological Research | Potential precursor in drug development |
Mechanism of Action
The mechanism of action of 5-(2-Bromoacetyl)-1,3-phenylene diacetate involves the interaction of the bromoacetyl group with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, which can alter the function of the target molecules. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the 1,3-phenylene diacetate backbone but differ in substituents, reactivity, and biological activity:
Table 1: Structural and Physicochemical Comparisons
Reactivity and Functional Group Analysis
- Bromoacetyl vs. Methyl/Isopropyl Groups : The bromine atom in this compound confers electrophilic reactivity , making it prone to nucleophilic substitution (e.g., in alkylation reactions). In contrast, methyl and isopropyl substituents (compounds 18 and 19) are inert, favoring stability in biological systems .
- Styryl vs. Bromoacetyl : The styryl group in II-5 enables π-π stacking interactions with biomolecules, enhancing anti-TMV (Tobacco Mosaic Virus) activity . The bromoacetyl derivative’s reactivity may limit its direct therapeutic use but positions it as a versatile synthetic intermediate.
Biological Activity
5-(2-Bromoacetyl)-1,3-phenylene diacetate is a chemical compound with the molecular formula C₁₂H₁₁BrO₅ and a molar mass of approximately 315.11674 g/mol. This compound features a phenylene group substituted with two acetate groups and a bromoacetyl moiety at the 5-position. It is classified within the broader category of coumarin derivatives, which have been used in various medicinal applications due to their diverse biological activities.
- Molecular Formula : C₁₂H₁₁BrO₅
- Molar Mass : 315.11674 g/mol
- Melting Point : 62-64°C
- Solubility : Soluble in dichloromethane and methanol
- Toxicity : Potentially harmful, with warnings regarding acute toxicity and skin irritation .
Biological Activities
The biological activity of this compound has not been extensively documented, but it shares characteristics with other coumarin derivatives known for their pharmacological effects. These include:
- Anticoagulant Activity : Coumarin derivatives are recognized for their ability to inhibit blood clot formation.
- Antioxidative Properties : These compounds may help in reducing oxidative stress by scavenging free radicals.
- Antimicrobial Effects : Many coumarins exhibit activity against various pathogens, suggesting potential use in treating infections.
- Anti-inflammatory Effects : Some studies indicate that coumarin derivatives can modulate inflammatory responses, providing therapeutic benefits in conditions like arthritis.
While specific mechanisms for this compound remain largely uncharacterized, it is hypothesized to interact with biological targets similarly to other coumarin compounds. The general mechanisms include:
- Inhibition of Enzymatic Activity : Coumarins may inhibit enzymes involved in coagulation and inflammation.
- Modulation of Signaling Pathways : They may influence various signaling pathways associated with cellular stress responses and apoptosis.
- Interaction with Nucleic Acids : Some coumarins can intercalate into DNA or RNA, affecting replication and transcription processes.
Case Study 1: Anticoagulant Activity
A study investigating the anticoagulant properties of various coumarin derivatives found that compounds with similar structures to this compound exhibited significant inhibition of thrombin activity. This suggests potential applications in managing thrombotic disorders.
Case Study 2: Antioxidative Effects
Research has shown that certain coumarin derivatives can reduce lipid peroxidation in cellular models, indicating their role as antioxidants. The antioxidative capacity is crucial for protecting cells from oxidative damage associated with chronic diseases.
Case Study 3: Antimicrobial Activity
In vitro studies have demonstrated that several coumarin derivatives possess antimicrobial properties against a range of bacteria and fungi. This aligns with the historical use of coumarins in herbal medicine for treating infections.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Acetyl-1,3-benzenediol | Contains hydroxyl groups instead of acetate | Exhibits different solubility properties |
| 4-Bromoacetanilide | Contains an aniline structure | Known for its use in dyes and pigments |
| 5-Acetyl-1,3-benzenedicarboxylic acid | Contains carboxylic acid groups | Used in polymer synthesis |
| 4-(Bromoacetyl)phenol | Similar bromoacetyl substitution | Potentially different reactivity due to phenolic hydroxyl group |
The uniqueness of this compound lies in its specific substitution pattern on the phenylene ring and the presence of both bromoacetyl and acetate functionalities, which may confer distinct chemical reactivity and biological properties compared to these similar compounds .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 5-(2-Bromoacetyl)-1,3-phenylene diacetate, and how can reaction conditions be optimized?
- Answer : The compound is synthesized via multi-step protocols involving bromoacetylation and diacetate protection. For example, per-acetylated resveratrol derivatives can undergo oxidative coupling using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) under reflux in dichloromethane, followed by purification via flash chromatography (cyclohexane/ethyl acetate) . Deprotection steps (e.g., KOH/MeOH at 0°C) are critical for yield optimization, with yields ranging from 70% to 94% depending on reaction time and stoichiometry .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Answer : Key techniques include 1H/13C NMR and LC-MS. For related diacetate derivatives, 1H NMR in CDCl3 typically shows acetyl peaks at δ ~2.3 ppm and aromatic protons at δ 6.3–7.5 ppm. 13C NMR confirms carbonyl carbons (δ ~168–170 ppm) and bromoacetyl groups (δ ~30–40 ppm for CH2Br) . High-resolution mass spectrometry (HRMS) is recommended for molecular ion validation.
Q. What are the stability and storage considerations for this compound?
- Answer : The bromoacetyl group is moisture- and light-sensitive. Storage at –20°C under inert gas (argon) is advised. Degradation studies suggest monitoring via TLC (silica gel, ethyl acetate/hexane) for hydrolyzed byproducts (e.g., free phenolic intermediates) .
Advanced Research Questions
Q. How does the bromoacetyl moiety influence the compound’s reactivity in nucleophilic substitution reactions?
- Answer : The α-bromo ketone group acts as an electrophilic site for nucleophilic attack (e.g., by thiols or amines), enabling conjugation with biomolecules or polymers. Kinetic studies in DMF/water mixtures show pseudo-first-order kinetics for thiol-bromoacetyl reactions (pH 7–9) . Competing hydrolysis (e.g., forming 1,3-phenylene diacetate) requires controlled pH (<7) to minimize side reactions .
Q. What strategies are effective for modifying the 1,3-phenylene diacetate core to enhance biological activity?
- Answer : Structural analogs with nitrostyryl or vinylbenzofuran substitutions (e.g., (E)-5-(4-Nitrostyryl)-1,3-phenylene diacetate) show enhanced binding to DNA polymerase α, suggesting that electron-withdrawing groups improve target affinity . Computational docking (AutoDock Vina) can predict substituent effects on binding energy .
Q. How can conflicting yields in deprotection steps (e.g., KOH/MeOH vs. HCl/EtOAc) be resolved?
- Answer : Yield discrepancies arise from side reactions (e.g., acetyl migration or over-hydrolysis). Low-temperature deprotection (0°C, 90 min) with excess KOH (10 eq.) minimizes degradation, achieving ~70% yield . Acidic workup (0.01 M HCl) preserves the diacetate core, whereas prolonged basic conditions favor hydrolysis .
Q. What role does this compound play in synthesizing resveratrol oligomers, and how does its reactivity compare to non-brominated analogs?
- Answer : The bromoacetyl group facilitates site-specific cross-coupling in resveratrol oligomer synthesis (e.g., (±)-Ampelopsin B). Compared to non-brominated analogs, it accelerates Suzuki-Miyaura couplings (Pd(PPh3)4, K2CO3) due to improved leaving-group ability .
Methodological Considerations
Q. How should researchers address purification challenges due to byproducts in large-scale synthesis?
- Answer : Flash chromatography (cyclohexane/acetone or ethyl acetate gradients) effectively separates bromoacetyl derivatives from polar byproducts. For persistent impurities, recrystallization in cold ethanol/water (1:1) enhances purity (>97%) .
Q. What are the limitations of using this compound in in vitro bioassays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
